3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a pyrazole ring, a piperidine ring, and an oxazolidine-2,4-dione moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the piperidine ring: This can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling of the pyrazole and piperidine rings: This step might involve a condensation reaction.
Formation of the oxazolidine-2,4-dione moiety: This can be achieved through a cyclization reaction involving an amino acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.
Reduction: Reduction reactions could potentially occur at the carbonyl groups.
Substitution: The fluorophenyl group might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) could be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
- 3-(1-(3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
Uniqueness
The presence of the fluorophenyl group in 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione might confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, compared to its chloro- or bromo- analogs.
Biological Activity
3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole moiety and subsequent coupling with piperidine and oxazolidine derivatives. The general synthetic route can be summarized as follows:
- Formation of Pyrazole : The initial step involves the synthesis of 4-fluorophenyl-substituted pyrazole.
- Piperidine Coupling : The pyrazole is then reacted with a piperidine derivative to introduce the piperidinyl group.
- Oxazolidine Formation : Finally, the oxazolidine ring is formed through cyclization reactions.
Antimicrobial Activity
Research indicates that compounds within this structural class exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives possess antifungal and antibacterial activities against various pathogens. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in microbes.
Anticancer Properties
Several studies have explored the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines through various mechanisms, including:
- Inhibition of Cell Proliferation : Some studies suggest that these compounds can inhibit the proliferation of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed, leading to programmed cell death in malignant cells.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. For instance, it may inhibit enzymes involved in metabolic pathways or signaling cascades critical for tumor growth and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring significantly enhances biological activity due to increased lipophilicity and electronic effects.
- Piperidine Moiety : The piperidine group contributes to binding affinity and selectivity towards biological targets.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Antifungal Activity : A study demonstrated that a related pyrazole derivative exhibited higher antifungal activity against seven phytopathogenic fungi compared to standard treatments .
- Anticancer Efficacy : Another investigation reported that a structurally similar compound induced significant apoptosis in breast cancer cell lines, suggesting potential for development as an anticancer agent .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
3-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c1-22-16(10-15(21-22)12-2-4-13(20)5-3-12)18(26)23-8-6-14(7-9-23)24-17(25)11-28-19(24)27/h2-5,10,14H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDVMYSYLJXVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)N4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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